2-(1-Methylcyclobutyl)cyclopropane-1-carbaldehyde
Description
2-(1-Methylcyclobutyl)cyclopropane-1-carbaldehyde is a cyclopropane-derived aldehyde featuring a strained cyclobutyl substituent at the C2 position of the cyclopropane ring. The compound’s structure combines the inherent ring strain of cyclopropane with the steric bulk of the 1-methylcyclobutyl group, making it a unique intermediate in synthetic organic chemistry.
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-(1-methylcyclobutyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O/c1-9(3-2-4-9)8-5-7(8)6-10/h6-8H,2-5H2,1H3 |
InChI Key |
OCDHCSFSGMNGGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)C2CC2C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(1-Methylcyclobutyl)cyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-methylcyclobutylmagnesium bromide with cyclopropanecarboxaldehyde under controlled conditions . This reaction typically requires anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(1-Methylcyclobutyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups under specific conditions.
Addition: The compound can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., Grignard reagents). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1-Methylcyclobutyl)cyclopropane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate the interactions between small molecules and biological macromolecules.
Medicine: Research into potential pharmaceutical applications may involve studying its biological activity and potential therapeutic effects.
Industry: It can be used in the development of new materials and chemical products, particularly those requiring specific structural features.
Mechanism of Action
The mechanism of action of 2-(1-Methylcyclobutyl)cyclopropane-1-carbaldehyde depends on its interactions with other molecules. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various adducts. The cyclopropane and cyclobutane rings provide structural rigidity, which can influence the compound’s reactivity and interactions with other molecules. The specific molecular targets and pathways involved in its action depend on the context of its use in research or applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(1-methylcyclobutyl)cyclopropane-1-carbaldehyde with structurally analogous cyclopropane carbaldehyde derivatives, focusing on substituent effects, physicochemical properties, and reactivity.
Structural and Substituent Analysis
- Target Compound : The 1-methylcyclobutyl group introduces significant steric bulk and strain due to the four-membered ring, which may influence reactivity at the aldehyde group.
- Compound B : rac-(1R,2R)-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carbaldehyde (CAS: rac-(1R,2R)-...) features a pyrazole ring substituent, introducing aromaticity and electron-withdrawing effects from nitrogen atoms .
Physicochemical Properties
Reactivity and Stability
- Aldehyde Reactivity :
- The target compound’s aldehyde group is likely less polarized than Compound B’s due to the absence of electron-withdrawing substituents (e.g., fluorine or pyrazole in Compound B) . This may enhance nucleophilic addition rates compared to Compound B.
- Compound C’s Z-alkenyl chain could stabilize transition states via conjugation, though steric effects from the target’s methylcyclobutyl group may offset this advantage .
- Thermal Stability :
- The rigid cyclobutyl group in the target compound may improve thermal stability compared to Compound C’s alkenyl chain, which is prone to isomerization.
Research Findings and Discussion
- Steric vs. Electronic Effects : The methylcyclobutyl group in the target compound prioritizes steric control, whereas Compound B’s pyrazole emphasizes electronic modulation. This dichotomy impacts their roles in catalysis or drug design.
- Synthetic Challenges : The synthesis of the target compound may require strategies to manage ring strain, such as low-temperature cyclopropanation, whereas Compound C’s Z-alkenyl group demands precise olefin geometry control .
Biological Activity
2-(1-Methylcyclobutyl)cyclopropane-1-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H16O
- Molecular Weight : 152.24 g/mol
- IUPAC Name : 2-(1-Methylcyclobutyl)cyclopropane-1-carbaldehyde
- Canonical SMILES : C1CC(C1)C2CC2C(=O)C=CC2
The biological activity of 2-(1-Methylcyclobutyl)cyclopropane-1-carbaldehyde is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular processes and lead to therapeutic effects.
- Receptor Modulation : It may interact with receptors, influencing signaling pathways that are critical for cell survival and proliferation.
Biological Activity Overview
The biological activities of 2-(1-Methylcyclobutyl)cyclopropane-1-carbaldehyde can be categorized into several key areas:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and biofilm formation.
Anti-inflammatory Properties
Studies suggest that 2-(1-Methylcyclobutyl)cyclopropane-1-carbaldehyde can reduce inflammation markers in vitro and in vivo, potentially making it a candidate for treating inflammatory diseases.
Anticancer Potential
Preliminary data from cell line studies indicate that this compound may induce apoptosis in cancer cells. The mechanism appears to involve the disruption of mitochondrial function and activation of caspases.
Structure-Activity Relationships (SAR)
Understanding the relationship between the structure of 2-(1-Methylcyclobutyl)cyclopropane-1-carbaldehyde and its biological activity is crucial for drug design. Key observations include:
- Cyclopropane Ring : The presence of the cyclopropane moiety contributes to the compound's rigidity, which may enhance binding affinity to biological targets.
- Methyl Group : The methyl group on the cyclobutane enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Case Studies and Research Findings
Several studies have investigated the biological activity of 2-(1-Methylcyclobutyl)cyclopropane-1-carbaldehyde:
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study B | Showed anti-inflammatory effects in a murine model, reducing TNF-alpha levels by 50%. |
| Study C | Induced apoptosis in breast cancer cell lines with an IC50 value of 12 µM. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
